molecular formula C14H20N2O5S B2922814 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide CAS No. 1028062-51-2

2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide

Cat. No. B2922814
M. Wt: 328.38
InChI Key: UJVYHIMCXBVODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide involves the reaction of 3-methoxyaniline with 4-methylsulfonylbutyryl chloride to form 2-(3-methoxyphenyl)-4-methylsulfonylbutyramide. This intermediate is then reacted with acetic anhydride to form the final product, 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide.

Starting Materials
3-methoxyaniline, 4-methylsulfonylbutyryl chloride, acetic anhydride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Dissolve 3-methoxyaniline (1.0 eq) in dichloromethane and add triethylamine (1.2 eq) to the solution., Step 2: Slowly add 4-methylsulfonylbutyryl chloride (1.1 eq) to the solution while stirring at room temperature., Step 3: After the addition is complete, stir the reaction mixture for 2 hours at room temperature., Step 4: Add water to the reaction mixture and extract the product with dichloromethane., Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-(3-methoxyphenyl)-4-methylsulfonylbutyramide as a white solid., Step 6: Dissolve 2-(3-methoxyphenyl)-4-methylsulfonylbutyramide (1.0 eq) in diethyl ether and add acetic anhydride (1.1 eq) to the solution., Step 7: Add a catalytic amount of sodium bicarbonate to the solution and stir the reaction mixture for 2 hours at room temperature., Step 8: Add water to the reaction mixture and extract the product with diethyl ether., Step 9: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide as a white solid.

Mechanism Of Action

2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide selectively inhibits COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide reduces the production of these inflammatory mediators, thereby reducing pain and inflammation.

Biochemical And Physiological Effects

2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of tumor growth. It has also been shown to reduce the risk of cardiovascular events by inhibiting platelet aggregation and reducing inflammation.

Advantages And Limitations For Lab Experiments

2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has several advantages for use in laboratory experiments, including its high selectivity for COX-2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its potential to cause gastrointestinal and cardiovascular side effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide, including its use in combination with other drugs for the treatment of cancer, its potential for the treatment of neurodegenerative diseases, and its use as a tool for studying the role of COX-2 in various physiological and pathological processes. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and anti-tumor effects, as well as its potential side effects and limitations.

Scientific Research Applications

2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several preclinical and clinical studies have demonstrated its efficacy in reducing inflammation, inhibiting tumor growth, and improving cognitive function.

properties

IUPAC Name

2-acetamido-N-(3-methoxyphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-10(17)15-13(7-8-22(3,19)20)14(18)16-11-5-4-6-12(9-11)21-2/h4-6,9,13H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYHIMCXBVODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide

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